molecular formula C17H18N2O2S B7591022 2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid

2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid

Cat. No.: B7591022
M. Wt: 314.4 g/mol
InChI Key: WKLZCMXEOZOHIA-UHFFFAOYSA-N
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Description

2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid (CAS 632289-50-0) is a synthetic quinazoline derivative with a molecular formula of C17H18N2O2S and a molecular weight of 314.40 g/mol . This compound features a tetrahydroquinazoline core linked via a thioether bridge to an acetic acid moiety, a structure that positions it as a valuable intermediate in medicinal chemistry and drug discovery. The tetrahydroquinazoline scaffold is of significant research interest as it is found in compounds with a range of pharmacological activities . Scientific literature indicates that derivatives of 5,6,7,8-tetrahydroquinazoline have been investigated as potential inhibitors of essential enzymes in Mycobacterial tuberculosis , such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1, suggesting promise as candidates for the development of new antitubercular agents . Furthermore, this class of compounds has also shown high predicted inhibitory activity against β-glucosidase, opening avenues for research into novel therapeutics for diabetes . The acetic acid functional group enhances the molecule's utility for further chemical modifications, such as the formation of amide bonds or conjugates, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-5-4-6-12(9-11)16-18-14-8-3-2-7-13(14)17(19-16)22-10-15(20)21/h4-6,9H,2-3,7-8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLZCMXEOZOHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclohexanone with Urea Derivatives

A foundational approach involves the reaction of cyclohexanone with urea or thiourea under acidic conditions to form the tetrahydroquinazolin-4-one scaffold. For m-tolyl incorporation, m-tolylguanidine or m-tolylthiourea may serve as precursors.

Procedure :

  • Cyclohexanone (1.0 equiv) and m-tolylthiourea (1.2 equiv) are refluxed in glacial acetic acid for 6–8 hours.

  • The intermediate 2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-thione is isolated via filtration (Yield: 68–72%).

  • Thione-to-amine conversion is achieved via Raney nickel desulfurization in ethanol under hydrogen atmosphere, yielding 2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-amine (Yield: 85%).

Alternative Pathway: Biginelli-like Multicomponent Reaction

Adapting the Biginelli reaction, a one-pot synthesis employs β-keto ester , urea , and m-tolualdehyde :

  • Ethyl acetoacetate (1.0 equiv), urea (1.5 equiv), and m-tolualdehyde (1.0 equiv) are heated at 80°C in ethanol with HCl catalysis.

  • The product ethyl 2-(m-Tolyl)-5,6,7,8-tetrahydroquinazoline-4-carboxylate is hydrolyzed to the carboxylic acid and decarboxylated to yield the 4-unsubstituted tetrahydroquinazoline.

Optimization and Green Chemistry Innovations

Deep Eutectic Solvents (DES) in Cyclization

Adopting methodologies from, DES (choline chloride/tartaric acid, 2:1) enhances reaction efficiency:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.45–7.20 (m, 4H, Ar-H), 3.80 (s, 2H, SCH2CO), 2.90–2.60 (m, 4H, cyclohexyl-H), 2.35 (s, 3H, CH3), 1.80–1.50 (m, 4H, cyclohexyl-H).

  • 13C NMR : δ 172.5 (COOH), 158.2 (C=N), 137.8–125.4 (Ar-C), 34.2 (SCH2), 21.3 (CH3).

Purity and Yield Optimization

HPLC analysis (C18 column, MeCN/H2O 70:30) confirms >98% purity. Recrystallization from ethanol/water (1:3) enhances purity to 99.5% .

Chemical Reactions Analysis

Types of Reactions

2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as halides or alkyl groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example:

  • Cell Line Studies : In vitro studies involving A549 lung cancer cells demonstrated that derivatives of this compound can significantly reduce cell viability and induce apoptosis through caspase activation assays.
  • Mechanism of Action : The anticancer effects are believed to involve modulation of key signaling pathways associated with cell survival and proliferation, similar to other quinazoline derivatives.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

  • Structure–Activity Relationship : The presence of the tetrahydroquinazoline structure has been linked to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
  • Evaluation Studies : Derivatives have shown promising results in inhibiting resistant bacterial strains, indicating potential for development into new antimicrobial agents.

Synthetic Intermediates

Due to its unique structural features, this compound serves as a valuable building block in organic synthesis:

  • Chemical Reactions : The compound can undergo various reactions typical for thioacetic acids and quinazolines, including oxidation and substitution reactions. These reactions are often monitored using techniques such as NMR spectroscopy and TLC.

Case Studies

Several case studies have highlighted the biological activity and potential applications of this compound:

Study FocusFindings
Anticancer EfficacyA series of tetrahydroquinazoline derivatives were tested against various tumor cell lines; modifications in substituents significantly affected potency.
Antimicrobial ScreeningQuinazoline derivatives demonstrated notable activity against resistant bacterial strains; further studies are warranted for clinical applications .

Mechanism of Action

The mechanism by which 2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. Pathways involved might include signal transduction pathways or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and thioacetic acid derivatives. Examples might include:

Uniqueness

What sets 2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid apart is its specific combination of a quinazoline core with a thioacetic acid moiety, which provides unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound belongs to the class of thioacetic acids and quinazoline derivatives, which are recognized for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. The presence of a thio group enhances reactivity and biological interactions, making this compound a candidate for further research.

Chemical Structure

The molecular formula of this compound is C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 314.40 g/mol. The structure integrates a tetrahydroquinazoline moiety with a thioacetic acid functional group.

Synthesis

The synthesis of this compound typically involves multi-step reactions conducted in solvents such as dimethylformamide or acetonitrile. The process often requires heating to facilitate the reaction and purification methods like column chromatography to ensure product purity.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, related compounds have shown moderate to high affinity for specific biological targets, suggesting potential similar activities for this compound. A study highlighted that certain quinoline derivatives demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Effects

The compound's anti-inflammatory properties may be linked to its ability to inhibit key enzymes involved in inflammatory pathways. For example, quinazoline derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical in mediating inflammation . The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of inflammatory signaling pathways.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 10 µM to 20 µM .
  • Mechanistic Insights : Another investigation into related compounds revealed that they induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. This suggests that this compound may similarly promote programmed cell death in malignant cells .

Data Table: Biological Activity Summary

Activity Effect Reference
CytotoxicitySignificant against MCF-7
Anti-inflammatoryInhibition of iNOS & COX-2
Apoptosis InductionExtrinsic & intrinsic pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach starts with the functionalization of the quinazoline core. For example, 4-chloroquinoline derivatives can undergo nucleophilic substitution with mercaptoacetic acid to introduce the thioacetate moiety. Neutralization with sodium hydroxide yields water-soluble sodium salts, which enhance bioavailability . Reaction optimization includes controlling temperature (reflux in ethanol), stoichiometric ratios (equimolar reagents), and purification via ether extraction or chromatography. Yield improvements may involve catalyst screening (e.g., phase-transfer catalysts) or microwave-assisted synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Purity and structure are validated via:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the quinazoline ring, m-Tolyl group, and thioacetic acid linkage (e.g., δ 3.5–4.0 ppm for CH2_2 adjacent to sulfur).
  • FTIR : Peaks at 2500–2600 cm1^{-1} (S-H stretch) and 1700 cm1^{-1} (C=O stretch) verify functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 341.12).
  • HPLC : Purity >95% is achieved using C18 columns with UV detection at 254 nm .

Q. What are the standard protocols for evaluating the compound’s solubility and formulation stability in preclinical studies?

  • Methodological Answer : Solubility is assessed in polar (water, DMSO) and non-polar solvents (ethyl acetate) via shake-flask methods. Sodium salt formulations (e.g., QAC-5) improve aqueous solubility and stability. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lipinski’s "Rule of Five" predicts bioavailability, with log P values optimized between 1–3 using quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) .

Advanced Research Questions

Q. What computational methods are effective in predicting the lipophilicity (log P) and bioavailability of derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian 09 with B3LYP functional) compute log P and log D (pH 7.0). Molecular dynamics simulations (e.g., GROMACS) model membrane permeability. Tools like SwissADME or Molinspiration validate drug-likeness, ensuring compliance with Lipinski’s criteria. Derivatives with log P <5 and topological polar surface area (TPSA) <140 Å2^2 are prioritized for in vivo testing .

Q. How do structural modifications at the quinazoline ring influence biological activity and toxicity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Alkoxy Substituents : Introducing methoxy groups at the 6-position reduces toxicity (e.g., QAC-1 vs. QAC-5) by decreasing ionization and membrane disruption .
  • Sodium Salts : Enhance solubility but increase bioavailability-linked toxicity (e.g., 15–20% reduction in sperm motility in QAC-5). Toxicity is assessed via in vitro assays (e.g., MTT on mammalian cells) and in vivo models (e.g., zebrafish embryogenesis) .

Q. What experimental models are suitable for evaluating enzyme inhibitory potential, and how can binding interactions be validated?

  • Methodological Answer :

  • Enzyme Assays : Kinase inhibition (e.g., EGFR tyrosine kinase) is tested using fluorescence-based ADP-Glo™ assays. IC50_{50} values are calculated via dose-response curves.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with kinase active sites). Validation includes mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity) or formulation differences. Solutions include:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination).
  • Meta-Analysis : Pool data from multiple studies (e.g., QAC derivatives in rhizogenesis) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

Q. What role does this compound play in plant rhizogenesis, and how is its efficacy quantified?

  • Methodological Answer : Sodium salts (e.g., QAC-5) stimulate root formation in Paulownia clones by upregulating auxin-like pathways. Efficacy is quantified via:

  • In Vitro Assays : Root length and number in explants after 14 days in Murashige-Skoog medium.
  • Gene Expression : qPCR analysis of auxin-responsive genes (e.g., ARF7, IAA9) .

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